Isopropenylacetylene
Overview
Description
Isopropenylacetylene (IPA) is a compound that has been the subject of various studies due to its interesting reactivity and potential applications in materials science. It is a molecule that contains both alkyne and alkene functionalities, which allows it to undergo a range of chemical reactions, including polymerizations and complex formations with metals.
Synthesis Analysis
The synthesis of IPA-related compounds has been explored through different methodologies. For instance, the iterative synthesis of cross-conjugated iso-polydiacetylenes (iso-PDAs) utilizes IPA derivatives as building blocks, employing palladium-catalyzed cross-coupling reactions to extend the chain length of oligomers . Similarly, the synthesis of telechelic polymers with IPA end groups has been achieved by dehydrochlorination of chlorinated polyisobutylene, leading to macromers with terminal isopropenyl unsaturations .
Molecular Structure Analysis
The molecular structure of IPA and its derivatives has been extensively studied. X-ray crystallographic analyses have provided insights into the solid-state structural properties of these compounds. For example, the crystal structure of a Ru3(CO)8(C10H12) complex formed by the dimerization of IPA revealed a closed tri-metal atom cluster with extensive bond delocalization . Additionally, the non-planar backbone conformation of iso-PDA oligomers due to steric interactions has been elucidated .
Chemical Reactions Analysis
IPA is known to react with various metal complexes, leading to the formation of novel compounds. The reactivity of IPA with Ru3(CO)12 and Fe3(CO)12 has been investigated, resulting in complexes with unique bonding modes and organic ligands formed from the dimerization or oligomerization of IPA . Moreover, IPA has been used to synthesize nonlinear optical materials through the formation of cross-conjugated perphenylated iso-PDAs .
Physical and Chemical Properties Analysis
The physical and chemical properties of IPA and its derivatives have been characterized through various spectroscopic techniques. UV-vis spectroscopy has been used to analyze the electronic characteristics of iso-PDAs, indicating pi-electron communication along the enyne framework . The stability and solubility of these oligomers have also been evaluated, with findings suggesting that the electronic properties reach saturation at a certain chain length . The nonlinear optical properties of iso-PDAs have been measured, showing a superlinear increase in third-order nonlinearities with chain length .
Scientific Research Applications
Renewable Chemicals and Fuels Production
- Isopropenylacetylene can be used in the synthesis of renewable fuels and chemicals. For example, the dehydration of fermented isobutanol, which can be catalytically dehydrated to isobutylene (a derivative of isopropenylacetylene), serves as a platform molecule for synthesizing other fuels or chemicals. This process was studied over alumina catalysts to determine the impact of process conditions and impurities from fermentation (Taylor, Jenni, & Peters, 2010).
Synthesis of α-Amino Nitrile Benzofuran Derivatives
- Isopropenylacetylene plays a role in the synthesis of α-amino nitrile benzofuran derivatives. This involves a multicomponent reaction of isopropenylacetylene and other compounds, catalyzed by ZnO-nanorods under solvent-free conditions. These synthesized compounds may have antioxidant abilities (Najar et al., 2020).
Organic Chemistry and Catalysis
- Isopropenylacetylene is used in various organic synthesis reactions, such as the preparation of polysubstituted pyrrolones and pyrrolidinediones from arylacetic acids and isocyanides. This showcases its utility in creating novel classes of compounds (Basso et al., 2009).
Carbon-Carbon Bond Formation and Cleavage Studies
- Studies involving isopropenylacetylene reveal insights into carbon-carbon bond forming and cleavage reactions. For instance, its reaction with Fe3(CO)12 in basic methanolic solution shows dimerization and carbon-carbon bond forming, which is significant for understanding complex chemical reactions (Gervasio et al., 2008).
Smart Hydrogels in Biomedical Applications
- Poly(N-isopropylacrylamide)-based smart hydrogels, which exhibit thermo-responsive properties, have diverse applications like drug delivery and tissue regeneration. These hydrogels can autonomously alter their properties in response to external stimuli (Tang et al., 2021).
Electrochemical Sensing Technologies
- In electrochemical sensing, acetylene black nanoparticles, which may include isopropenylacetylene derivatives, are used for the sensitive determination of various compounds. This technology is crucial for environmental monitoring and health applications (Liu, 2022).
Cluster Chemistry and Coordination Compounds
- Research on isopropenylacetylene's reaction with Fe3(CO)12 explores the formation of novel cluster isomers and binuclear complexes. This contributes to the understanding of coordination chemistry and the development of new materials (Gatto et al., 2002).
Copper(I) Complexes with Conjugated Dienes
- The creation of copper(I) complexes using conjugated dienes, including isopropenylacetylene, has implications in organometallic chemistry. These complexes are characterized to understand their molecular structure and potential applications (Håkansson et al., 2000).
Biotechnological Production of Terpenoids
- Isopropenylacetylene derivatives are used in biotechnological processes, like the production of isoprene in Saccharomyces cerevisiae. This has applications in producing bulk chemicals through microbial hosts (Yao et al., 2018).
Safety And Hazards
While specific safety and hazards data for Isopropenylacetylene was not found in the search results, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
properties
IUPAC Name |
2-methylbut-1-en-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFLDKIFLIFLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228648 | |
Record name | 1-Buten-3-yne, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylacetylene | |
CAS RN |
78-80-8 | |
Record name | 2-Methyl-1-buten-3-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropenylacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropenylacetylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Buten-3-yne, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbut-1-en-3-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPENYLACETYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92A4F7TZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.